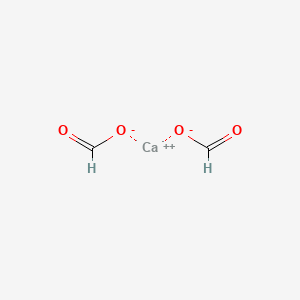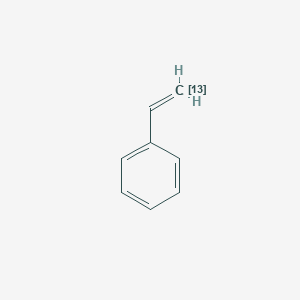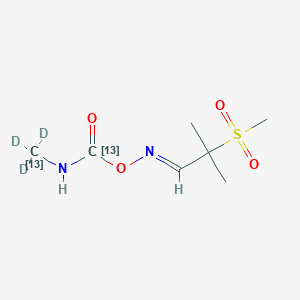![molecular formula C23H48N2O4S B12057544 4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate CAS No. 122398-33-8](/img/structure/B12057544.png)
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate is a zwitterionic detergent known for its ability to solubilize proteins, including membrane proteins, for two-dimensional electrophoresis analysis . This compound is particularly useful in biochemical and molecular biology research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate typically involves the reaction of dimethylaminopropylamine with tetradecanoyl chloride to form the intermediate compound. This intermediate is then reacted with 1,4-butane sultone under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is often purified through crystallization or chromatography techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a detergent in the solubilization of hydrophobic compounds.
Biology: Facilitates the extraction and analysis of membrane proteins.
Medicine: Employed in drug formulation and delivery systems.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.
Wirkmechanismus
The compound exerts its effects primarily through its zwitterionic nature, which allows it to interact with both hydrophobic and hydrophilic molecules. This dual interaction capability makes it an effective solubilizing agent for membrane proteins. The molecular targets include various proteins and lipids, and the pathways involved often relate to the stabilization and solubilization of these biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CHAPS (3-{Dimethyl[3-(3α,7α,12α-trihydroxy-5β-cholan-24-amido)propyl]azaniumyl}propane-1-sulfonate): Another zwitterionic detergent used for solubilizing proteins.
CHAPSO (3-{Dimethyl[3-(3α,7α,12α-trihydroxy-5β-cholan-24-amido)propyl]azaniumyl}propane-1-sulfonate with an additional hydroxyl group): Similar to CHAPS but with enhanced solubilizing properties due to the additional hydroxyl group.
Uniqueness
4-{Dimethyl[3-(tetradecanoylamino)propyl]azaniumyl}butane-1-sulfonate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions, making it particularly effective in solubilizing membrane proteins for electrophoresis analysis .
Eigenschaften
CAS-Nummer |
122398-33-8 |
|---|---|
Molekularformel |
C23H48N2O4S |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
4-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]butane-1-sulfonate |
InChI |
InChI=1S/C23H48N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-18-23(26)24-19-17-21-25(2,3)20-15-16-22-30(27,28)29/h4-22H2,1-3H3,(H-,24,26,27,28,29) |
InChI-Schlüssel |
DJYNLMBZWBLUKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-(2-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12057510.png)


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)
![5-({2-[Bis(2-pyridinylmethyl)amino]ethyl}amino)-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid diacetate](/img/structure/B12057537.png)



